![molecular formula C12H17NO2 B2535221 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol CAS No. 2198301-12-9](/img/structure/B2535221.png)
2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereodivergent Syntheses
Sandra Izquierdo et al. (2002) explored the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid. This work highlights the application of cyclobutane derivatives in synthesizing enantiomeric β-amino acids, leading to the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. This research showcases the potential of cyclobutane derivatives in peptide synthesis and drug design (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).
Rhodium-Mediated Trimerization
María Pilar Lamata et al. (1996) demonstrated the α-amino acidate complex [(η5-C5Me5)Rh(l-alaninate)Cl] reacting with HC⋮CR (R = Ph, p-tolyl) in methanol, leading to new cyclobutadiene compounds. This study provides insight into the formation of complex structures involving cyclobutane derivatives and highlights the role of cyclobutane in organometallic chemistry, facilitating the development of new catalytic processes (Lamata, José, Carmona, Lahoz, Atencio, & Oro, 1996).
Synthesis of 2-Vinylcyclobutanones
T. Cohen and L. Brockunier (1989) reported a method for the synthesis of 2-vinylcyclobutanones by rearranging 1-methoxy-1-cyclopropylcarbinols under neutral conditions. This research is significant for synthetic chemistry, providing a method to create cyclobutane derivatives without the need for protonic acids, thus avoiding acid-induced product destruction (Cohen & Brockunier, 1989).
Antimicrobial Activity of Schiff Base Ligands
A. Cukurovalı et al. (2002) explored Schiff base ligands containing cyclobutane and thiazole rings and their mononuclear complexes with CoII, CuII, NiII, and ZnII. This study highlights the antimicrobial potential of cyclobutane derivatives, contributing to the field of medicinal chemistry and the search for new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Sugar Conformational Effects on Photochemistry
T. Ostrowski et al. (2003) studied the effects of sugar conformation on the photochemistry of thymidylyl(3'-5')thymidine, an analogue modified by replacing each 2'-alpha-hydrogen atom with a methoxy group. This research is relevant to understanding the photostability and photochemical reactions of nucleic acid derivatives, which is crucial for applications in biochemistry and molecular biology (Ostrowski, Maurizot, Adeline, Fourrey, & Clivio, 2003).
Propriétés
IUPAC Name |
2-(2-methoxy-5-methylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJUYRZLQVCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
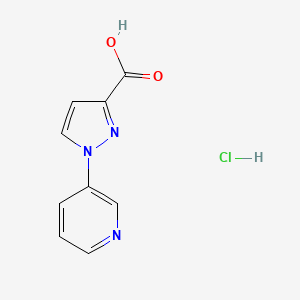
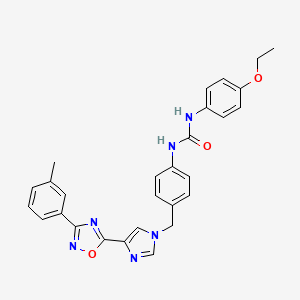
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)
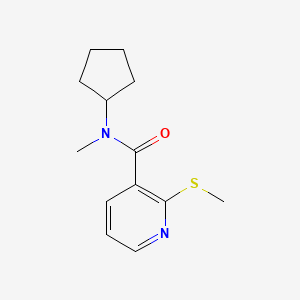
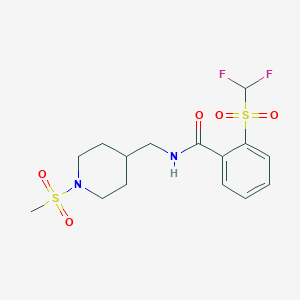
![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)
![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)
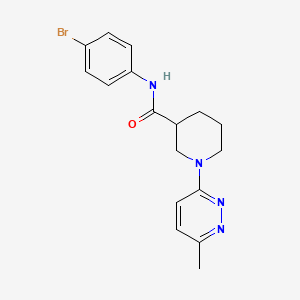
![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)

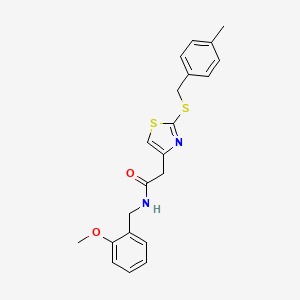
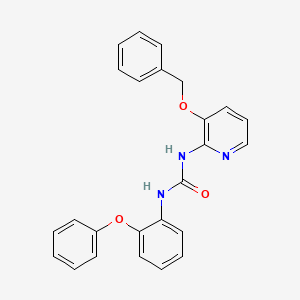
![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)
![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)
